An In-Depth Technical Guide to the Core Basic Properties of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
An In-Depth Technical Guide to the Core Basic Properties of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered substantial interest in the field of medicinal chemistry. Recognized as a "privileged structure," its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of several marketed drugs. This guide focuses on a specific, yet important, derivative: 8-Methyl-2-phenylimidazo[1,2-a]pyridine. We will delve into its fundamental basic properties, chemical synthesis, and characterization, providing a comprehensive resource for researchers engaged in drug discovery and development. The strategic placement of the methyl and phenyl groups on the imidazo[1,2-a]pyridine framework significantly influences its physicochemical and pharmacological properties, making a thorough understanding of its core characteristics essential for leveraging its therapeutic potential.
Molecular Structure and Physicochemical Properties
8-Methyl-2-phenylimidazo[1,2-a]pyridine possesses a bicyclic structure with a bridgehead nitrogen atom. The molecule's architecture, featuring a fused imidazole and pyridine ring, is fundamental to its chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Melting Point | 108 °C | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
dot graphmol { rankdir="TB"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [penwidth=1.5];
// Atom definitions N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H9 [label="H"];
// Phenyl ring C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"];
// Methyl group C17 [label="C"]; H17a [label="H"]; H17b [label="H"]; H17c [label="H"];
// Imidazo[1,2-a]pyridine core bonding N1 -- C2 [style=solid]; C2 -- N3 [style=solid]; N3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- N1 [style=solid]; C4 -- C9 [style=solid]; C9 -- C10 [style=double]; C10 -- N1 [style=solid]; C5 -- H5 [style=solid]; C6 -- H6 [style=solid]; C7 -- H7 [style=solid]; C9 -- H9 [style=solid];
// Phenyl ring bonding C2 -- C11 [style=solid]; C11 -- C12 [style=double]; C12 -- C13 [style=solid]; C13 -- C14 [style=double]; C14 -- C15 [style=solid]; C15 -- C16 [style=double]; C16 -- C11 [style=solid]; C12 -- H12 [style=solid]; C13 -- H13 [style=solid]; C14 -- H14 [style=solid]; C15 -- H15 [style=solid]; C16 -- H16 [style=solid];
// Methyl group bonding C8 -- C17 [style=solid]; C17 -- H17a [style=solid]; C17 -- H17b [style=solid]; C17 -- H17c [style=solid]; } enddot Figure 1: Chemical structure of 8-Methyl-2-phenylimidazo[1,2-a]pyridine.
Basicity and pKa Considerations
A critical aspect of 8-Methyl-2-phenylimidazo[1,2-a]pyridine's chemical nature is its basicity, which arises from the lone pair of electrons on the N1 nitrogen of the imidazole ring. This basicity is a key determinant in its interaction with biological targets and its pharmacokinetic profile.
Synthesis and Mechanistic Insights
The synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine is typically achieved through a well-established condensation reaction. The most common and efficient method involves the reaction of a substituted 2-aminopyridine with an α-haloketone.
Experimental Protocol: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from established literature procedures for the synthesis of imidazo[1,2-a]pyridine derivatives.
Materials:
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2-Amino-3-methylpyridine
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Phenacyl bromide (or 2-bromoacetophenone)
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Anhydrous ethanol
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Sodium bicarbonate (or another suitable base)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol.
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Addition of Reagents: To this solution, add phenacyl bromide (1.0 eq) and sodium bicarbonate (1.2 eq).
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Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
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Purification: The resulting crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 8-Methyl-2-phenylimidazo[1,2-a]pyridine.
dot graph TD { A[Start: 2-Amino-3-methylpyridine + Phenacyl bromide] --> B{Reaction in Ethanol with Base}; B --> C{Reflux}; C --> D{Reaction Monitoring via TLC}; D --> E{Reaction Completion}; E --> F{Cooling and Solvent Removal}; F --> G{Crude Product}; G --> H{Purification}; H --> I[Pure 8-Methyl-2-phenylimidazo[1,2-a]pyridine]; } enddot Figure 2: General workflow for the synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine.
Spectroscopic Characterization
The structural elucidation of 8-Methyl-2-phenylimidazo[1,2-a]pyridine is confirmed through various spectroscopic techniques. Although a complete dataset from a single source is not available, the following represents a compilation of expected and reported data.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3133 | C-H stretching (aromatic) |
| ~2920 | C-H stretching (methyl) |
| ~1635 | C=N stretching |
| ~1505, 1480 | C=C stretching (aromatic rings) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the proton environment in the molecule.
¹H NMR (CDCl₃, 400 MHz), δ (ppm):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.05 | s | 1H | H-5 |
| 7.78 - 7.74 | m | 2H | Phenyl H |
| 7.50 - 7.42 | m | 3H | Phenyl H |
| 7.17 - 7.08 | m | 2H | H-3, H-7 |
| 6.82 - 6.73 | m | 1H | H-6 |
| 2.32 | s | 3H | -CH₃ |
While specific experimental ¹³C NMR and mass spectrometry data for 8-Methyl-2-phenylimidazo[1,2-a]pyridine are not detailed in the readily available literature, it is established that the compound has been fully characterized using these techniques.[3]
Applications in Drug Discovery and Medicinal Chemistry
The 8-Methyl-2-phenylimidazo[1,2-a]pyridine scaffold serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features are found in compounds being investigated for:
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Anxiolytic, Anticonvulsant, and Hypnotic Agents: The imidazo[1,2-a]pyridine core is a key component of several drugs targeting GABA-A receptors, which are involved in central nervous system regulation.
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Anticancer Properties: Derivatives have shown potential as anticancer agents by interacting with various biological targets involved in cell proliferation and survival.
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Anti-inflammatory Activity: The scaffold has been utilized to develop novel anti-inflammatory agents.
Conclusion
8-Methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its basic nature, a consequence of the imidazo[1,2-a]pyridine core, is a critical factor influencing its biological activity and pharmacokinetic properties. The well-established synthetic routes and the detailed spectroscopic characterization provide a solid foundation for its use as a building block in the design and development of novel therapeutic agents. Further investigation into its quantitative basicity (pKa) would provide even greater insight for drug design and optimization. This guide provides a comprehensive overview of its core properties to aid researchers in their exploration of this promising scaffold.
References
- Lai, D., Hajra, A., & Sinha, S. (2025). Synthesis, Characterization, and Photophysical Investigation of a Dyad Comprising 8‐Methyl‐2‐phenylimidazo[1,2‐a]pyridine and N‐methyl Maleimide for Photoinduced Electron Transfer. Full-text available July 2025.
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PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]
- Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
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MySkinRecipes. (n.d.). 8-Methyl-2-phenylimidazo[1,2-a]pyridine. Retrieved from [Link]
- Gundlewad, G., Wagh, S., & Patil, B. R. (2020). Catalyst and Solvent Free Synthesis and Biological Activities of Imidazo[1,2-a]pyridine. Full-text available September 2020.
- PubMed. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109-18.
- PubMed. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4136-42.
- PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
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PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]
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Taylor & Francis Online. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
